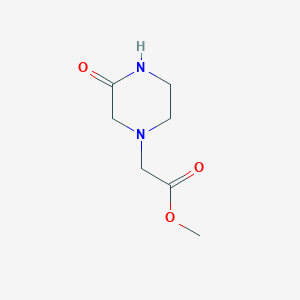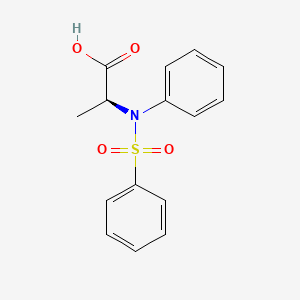
Methyl 2-(3-oxopiperazin-1-YL)acetate
Vue d'ensemble
Description
Methyl 2-(3-oxopiperazin-1-yl)acetate (MOP) is an organic compound that has been studied for its potential applications in the fields of science and medicine. MOP is a derivative of piperazine, a heterocyclic aromatic compound with a five-membered ring structure. It is a colorless, odorless, and water-soluble compound, and is often used as a synthetic intermediate in organic synthesis. MOP has a variety of applications, including as a catalyst in the synthesis of a range of chemicals, as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a reagent in analytical chemistry.
Applications De Recherche Scientifique
Methyl 2-(3-oxopiperazin-1-YL)acetate has been used in a number of scientific research applications. It has been used as a catalyst in the synthesis of a range of chemicals, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as an intermediate in the synthesis of a range of pharmaceuticals and agrochemicals. In addition, it has been used as a reagent in analytical chemistry, and as a ligand in coordination chemistry.
Mécanisme D'action
Methyl 2-(3-oxopiperazin-1-YL)acetate is thought to act as a catalyst in the synthesis of a range of chemicals by facilitating the formation of a reactive intermediate. This intermediate is then able to react with other molecules to form the desired product. Additionally, Methyl 2-(3-oxopiperazin-1-YL)acetate is thought to act as a ligand in coordination chemistry, binding to metal ions and forming complexes.
Biochemical and Physiological Effects
Methyl 2-(3-oxopiperazin-1-YL)acetate is generally considered to be non-toxic and has no known adverse effects on humans. It has been shown to be non-mutagenic and non-carcinogenic in laboratory studies. Additionally, it has been shown to be non-irritating to the skin and eyes, and is not known to cause any allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(3-oxopiperazin-1-YL)acetate has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also water-soluble, and is relatively stable under normal laboratory conditions. Additionally, it is a relatively non-toxic compound, and is not known to cause any adverse effects on humans. However, one limitation of Methyl 2-(3-oxopiperazin-1-YL)acetate is that it is a relatively slow-acting catalyst, and so it may not be suitable for use in certain synthesis reactions.
Orientations Futures
Methyl 2-(3-oxopiperazin-1-YL)acetate has potential for use in a number of different applications. It could be used as a catalyst in the synthesis of a range of chemicals, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used as an intermediate in the synthesis of a range of pharmaceuticals and agrochemicals. It could also be used as a ligand in coordination chemistry, binding to metal ions and forming complexes. Furthermore, it could be used as a reagent in analytical chemistry, and as a substrate in enzymatic reactions. Finally, it could be used as a drug delivery system, as it is relatively non-toxic and is not known to cause any adverse effects on humans.
Propriétés
IUPAC Name |
methyl 2-(3-oxopiperazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)5-9-3-2-8-6(10)4-9/h2-5H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQMDOAXJSKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651719 | |
| Record name | Methyl (3-oxopiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-oxopiperazin-1-YL)acetate | |
CAS RN |
1039843-84-9 | |
| Record name | Methyl (3-oxopiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)

amine](/img/structure/B1385944.png)
amine](/img/structure/B1385945.png)

![2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid](/img/structure/B1385949.png)

